

# Physical and chemical properties of 4,5-Dimethylthiophene-3-carboxylic acid

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## Compound of Interest

Compound Name: 4,5-Dimethylthiophene-3-carboxylic acid

Cat. No.: B178491

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## An In-depth Technical Guide to 4,5-Dimethylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4,5-Dimethylthiophene-3-carboxylic acid**. The information is compiled from various sources and is intended to support research and development activities.

## Core Physical and Chemical Properties

**4,5-Dimethylthiophene-3-carboxylic acid** is a substituted thiophene derivative with the molecular formula  $C_7H_8O_2S$ .<sup>[1][2][3][4]</sup> Its chemical structure consists of a thiophene ring substituted with two methyl groups at the 4 and 5 positions and a carboxylic acid group at the 3 position.

## Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **4,5-Dimethylthiophene-3-carboxylic acid**. It is important to note that some data, such as boiling point and pKa, are not readily available for this specific compound and are therefore estimated based on related structures or general principles of organic chemistry.

Property	Value	Source
CAS Number	19156-52-6	[1][3][4][5]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O <sub>2</sub> S	[1][2][3][4]
Molecular Weight	156.20 g/mol	[1][2][3][4]
Appearance	Solid	[1][3]
Melting Point	144-145 °C	[6]
Boiling Point	Not available. Estimated to be >200 °C at 760 mmHg. (Boiling point of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid methyl ester is 287.8 °C at 760 mmHg[2])	N/A
pKa	Not available. Estimated to be in the range of 3-5 in water, typical for carboxylic acids.[7]	N/A
Solubility	No specific data available. Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and DMSO.	N/A
Predicted XlogP	1.9	[8]

## Spectral Data

Detailed experimental spectra for **4,5-Dimethylthiophene-3-carboxylic acid** are not widely published. However, the expected spectral characteristics can be predicted based on its structure.

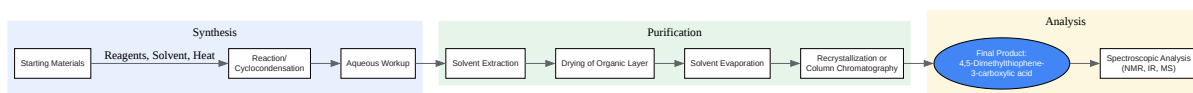
Spectroscopy	Expected Characteristics
$^1\text{H}$ NMR	- A singlet for the proton on the thiophene ring (position 2).- Two singlets for the two methyl groups (positions 4 and 5).- A broad singlet for the carboxylic acid proton, which is exchangeable with $\text{D}_2\text{O}$ .
$^{13}\text{C}$ NMR	- A peak for the carbonyl carbon of the carboxylic acid ( $\sim 170\text{-}180$ ppm).- Peaks for the four carbons of the thiophene ring.- Peaks for the two methyl group carbons.
IR Spectroscopy	- A broad O-H stretching band from the carboxylic acid dimer ( $\sim 2500\text{-}3300$ $\text{cm}^{-1}$ ).- A strong C=O stretching band from the carboxylic acid ( $\sim 1700$ $\text{cm}^{-1}$ ).- C-O stretching and O-H bending bands ( $\sim 1400\text{-}1440$ $\text{cm}^{-1}$ and $\sim 920\text{-}950$ $\text{cm}^{-1}$ ).- C-H stretching and bending bands from the methyl and thiophene ring protons.

## Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **4,5-Dimethylthiophene-3-carboxylic acid** are not readily available in the public domain. However, a plausible synthetic route can be derived from general methods for the synthesis of substituted thiophenes.

## General Synthetic Workflow

A common method for the synthesis of polysubstituted thiophenes is the Gewald aminothiophene synthesis. While this typically yields a 2-aminothiophene, modifications or alternative multi-step syntheses starting from a pre-functionalized thiophene could be employed. A generalized workflow for a potential synthesis and purification is outlined below.



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A generalized workflow for the synthesis, purification, and analysis of **4,5-Dimethylthiophene-3-carboxylic acid**.

Disclaimer: This is a generalized workflow and specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of **4,5-Dimethylthiophene-3-carboxylic acid**.

## Chemical Reactivity and Safety

### Reactivity

- **Carboxylic Acid Group:** The carboxylic acid functionality allows for typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.
- **Thiophene Ring:** The electron-rich thiophene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the methyl and carboxylic acid groups will influence the position of substitution.

### Safety and Handling

Based on available safety data for this and related compounds, **4,5-Dimethylthiophene-3-carboxylic acid** should be handled with care.

- **Hazards:** Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6][9]
- **Precautions:** Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-

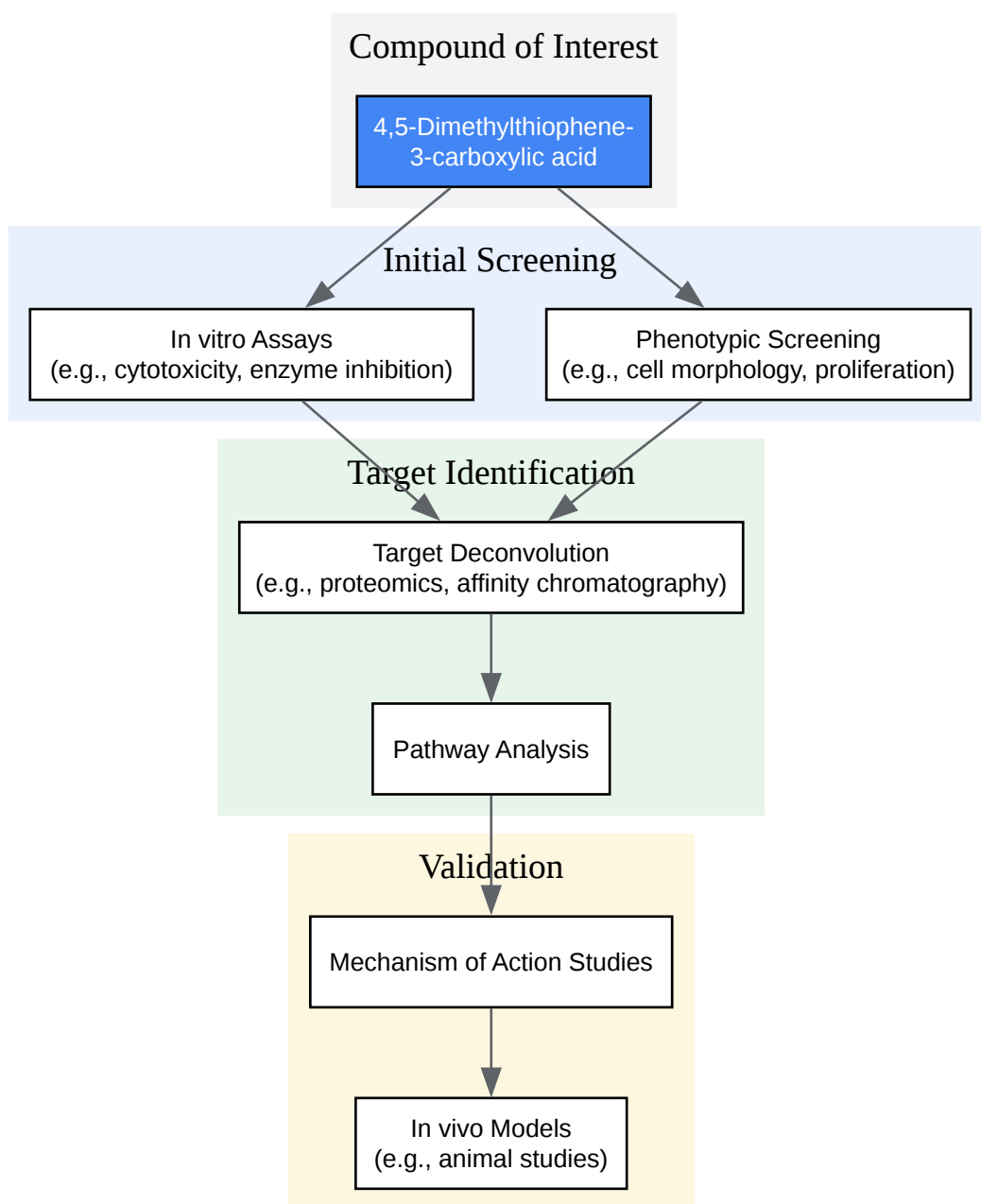
ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[6]  
[9]

- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6][9]

## Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or involvement in signaling pathways of **4,5-Dimethylthiophene-3-carboxylic acid**. However, thiophene-containing compounds are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[10][11][12] Further research is required to determine the specific biological profile of this compound.

The following diagram illustrates a hypothetical logical relationship for investigating the biological activity of a novel compound like **4,5-Dimethylthiophene-3-carboxylic acid**.



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